molecular formula C21H24ClN3O4S B6574604 N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide CAS No. 1091473-36-7

N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide

Cat. No. B6574604
CAS RN: 1091473-36-7
M. Wt: 450.0 g/mol
InChI Key: HZIMVINYXMSWNG-UHFFFAOYSA-N
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Description

“N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide” is a complex organic compound. It contains a benzene ring substituted with a sulfonamide group, which is linked to a cyclopentane ring through an amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic properties of both sulfonamides and amides .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the benzene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide and amide could impact its solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Sulfonamides, for example, are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly if it exhibits useful biological activity. It could also involve studying its synthesis in more detail to optimize the process .

properties

IUPAC Name

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(cyclopentanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c22-17-6-3-7-19(14-17)30(28,29)24-13-12-23-20(26)16-8-10-18(11-9-16)25-21(27)15-4-1-2-5-15/h3,6-11,14-15,24H,1-2,4-5,12-13H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIMVINYXMSWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopentaneamidobenzamide

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